molecular formula C9H17NO3 B15457846 Ethyl [(hex-5-en-2-yl)oxy]carbamate CAS No. 61807-46-3

Ethyl [(hex-5-en-2-yl)oxy]carbamate

Cat. No.: B15457846
CAS No.: 61807-46-3
M. Wt: 187.24 g/mol
InChI Key: XPNXGHFXLDSWRV-UHFFFAOYSA-N
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Description

[ Insert comprehensive description here. To complete this section, please consult reliable sources such as scientific databases (e.g., SciFinder-n, Reaxys) or analytical data to confirm the following aspects: IUPAC Name & Structure: Confirm that "Ethyl [(hex-5-en-2-yl)oxy]carbamate" is the standard IUPAC name and clarify its structural relationship to other carbamate esters. Physical & Chemical Properties: Provide key data such as molecular formula, molecular weight, melting/boiling point, density, and solubility profile. Research Applications: Detail its specific uses, for example, as a building block in organic synthesis, an intermediate for pharmaceuticals/agrochemicals, or a monomer for functional polymers. Its terminal alkene group may be valuable for further chemical modifications like cross-coupling or polymerization reactions. Handling & Safety: Include all relevant hazard and precautionary statements. A general safety note for carbamates is that they should be handled with care using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for the exact compound for specific handling and disposal protocols. This product is intended for research purposes only. ]

Properties

CAS No.

61807-46-3

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl N-hex-5-en-2-yloxycarbamate

InChI

InChI=1S/C9H17NO3/c1-4-6-7-8(3)13-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11)

InChI Key

XPNXGHFXLDSWRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOC(C)CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Ethyl Carbamate (Urethane)

  • Carcinogenicity: Ethyl carbamate induces tumors in multiple organs (e.g., lung adenomas, liver carcinomas) via metabolic activation by cytochrome P450 2E1 (CYP2E1) to vinyl carbamate epoxide, a DNA-reactive mutagen .
  • Metabolism: Oxidative pathways produce vinyl carbamate and its epoxide, which form covalent DNA adducts.

Vinyl Carbamate

  • Carcinogenic Potency: Vinyl carbamate is 10–50 times more potent than ethyl carbamate in inducing lung adenomas, skin tumors, and hepatic carcinomas in rodents .
  • Mutagenicity : Directly mutagenic in S. typhimurium TA1535 and TA100 strains when metabolized by liver enzymes, with activity inhibited by cytochrome P-450 inhibitors .
  • Structural Advantage : The vinyl group facilitates rapid epoxidation, bypassing the rate-limiting dehydrogenation step required for ethyl carbamate activation .

Ethyl N-Hydroxycarbamate

  • Weak Mutagenicity : Exhibits minimal direct mutagenic activity (2–3 revertants/µmol) in bacterial assays, further reduced by liver enzyme preparations .

Silicon-Based Carbamate Derivatives

  • Bioactivity : Compounds like benzyl-N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate (compound 2) show acetylcholinesterase (AChE) inhibition comparable to rivastigmine, highlighting the role of substituents in modulating activity .
  • SAR Insights : Lipophilic and steric properties of substituents (e.g., tert-butyldimethylsilyl groups) enhance inhibitory potency, suggesting that the hex-enyloxy group in Ethyl [(hex-5-en-2-yl)oxy]carbamate may similarly influence its interactions with biological targets .

Key Data Tables

Table 1: Comparative Carcinogenicity in Rodents

Compound Tumor Types Induced Relative Potency (vs. Ethyl Carbamate) Key Metabolic Pathway
Ethyl carbamate Lung adenomas, liver carcinomas 1× (baseline) CYP2E1 → vinyl carbamate epoxide
Vinyl carbamate Lung adenomas, neurofibrosarcomas 10–50× Direct epoxidation
Ethyl N-hydroxycarbamate Lung adenomas (weak) <1× N-hydroxylation

Sources:

Table 2: Mutagenicity Profiles in S. typhimurium

Compound Strain Activity (Revertants/µmol) Metabolic Activation Required Inhibition by P-450 Inhibitors
Ethyl carbamate Not mutagenic Yes Not applicable
Vinyl carbamate TA1535: 120; TA100: 300 Yes Strong inhibition
Ethyl N-hydroxycarbamate TA98: 2–3 No Reduces activity

Sources:

Structural and Metabolic Considerations

  • The double bond could also serve as a site for epoxidation, analogous to vinyl carbamate, but steric hindrance from the hexenyl chain might slow metabolic activation compared to smaller analogs.
  • Oxygen Substituent : The ether oxygen in the alkoxy group may participate in hydrogen bonding, altering solubility and enzyme interactions.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the carbamate carbonyl (~155 ppm) and olefinic protons (δ 5.2–5.8 ppm) from the hex-5-en-2-yl group .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For this compound (C₉H₁₅NO₃), expected m/z = 186.1125 .
  • IR : Detect carbamate N-H stretch (~3350 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

What in vitro models are suitable for assessing the genotoxicity of this compound?

Advanced Research Question

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
  • Comet assay : Evaluate DNA strand breaks in human lymphocytes or HepG2 cells exposed to 10–100 µM carbamate for 24h .
  • CYP2E1 inhibition studies : Co-incubate with disulfiram to assess metabolic activation dependency .

How can researchers validate the sensitivity of GC-MS methods for Ethyl carbamate derivatives in biological fluids?

Advanced Research Question

  • Internal standards : Use deuterated ethyl carbamate (d₅-ethyl carbamate) to correct for matrix effects .
  • Calibration curves : Prepare in blank matrix (e.g., plasma) across 1–200 µg/L, ensuring linearity (R² > 0.99) .
  • Limit of quantification (LOQ) : Define as the lowest concentration with ≤20% CV in precision tests .
  • Cross-validation : Compare results with LC-MS/MS or Fourier-transform infrared spectroscopy (FTIR) for robustness .

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